molecular formula C23H20N2O4S B2945128 N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide CAS No. 1251688-34-2

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide

Cat. No. B2945128
CAS RN: 1251688-34-2
M. Wt: 420.48
InChI Key: LPMFFYDPSIESTQ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The research conducted by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing various acid moieties. These molecules were tested for antimicrobial, antilipase, and antiurease activities. Among the synthesized compounds, some exhibited good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity. This study highlights the potential of these compounds in antimicrobial and enzyme inhibition applications Başoğlu et al., 2013.

PET Imaging Agent for IRAK4 Enzyme

Wang et al. (2018) synthesized a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The compound demonstrated high radiochemical yield, purity, and specific activity, making it a promising candidate for PET imaging of neuroinflammatory processes Wang et al., 2018.

Uroselective Alpha 1-Adrenoceptor Antagonists

Elworthy et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists. These compounds were evaluated for their potential in treating conditions related to the human lower urinary tract. The study emphasizes the structural-affinity findings and their implications for developing selective alpha 1-adrenoceptor antagonists Elworthy et al., 1997.

Phosphoric Triamides Containing the P(O)[N]3 Skeleton

Shariatinia et al. (2012) synthesized and characterized new phosphoric triamides, demonstrating their molecular structures through quantum chemical calculations. This research offers insights into the molecular interactions and properties of these compounds, contributing to the understanding of their potential applications Shariatinia et al., 2012.

Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. The study identified a promising compound with significant inhibitory activity, highlighting its potential as an antituberculosis agent Jeankumar et al., 2013.

properties

IUPAC Name

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-17-9-7-15(8-10-17)13-24-22(27)19-20(26)21-18(11-12-30-21)25(23(19)28)14-16-5-3-2-4-6-16/h2-12,26H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMFFYDPSIESTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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